Thiamphenicol-methyl-d3 is a deuterated derivative of Thiamphenicol, an antibiotic known for its ability to inhibit bacterial protein synthesis. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and as a reference standard in analytical chemistry. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in metabolic studies.
Thiamphenicol-methyl-d3 can be synthesized from readily available starting materials such as 4-bromobenzaldehyde and deuterated dimethyl sulfoxide (DMSO-d6). The synthesis process typically involves multiple steps to ensure high purity and isotopic enrichment.
Thiamphenicol-methyl-d3 falls under the category of antibiotics and is classified as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright. It specifically targets the 50S ribosomal subunit of bacterial ribosomes.
The synthesis of Thiamphenicol-methyl-d3 involves a six-step process that utilizes advanced techniques such as microwave-assisted copper-mediated methylthiolation and modified Wulff's asymmetric aziridination.
The molecular formula for Thiamphenicol-methyl-d3 is , with a molecular weight of approximately 359.2 g/mol.
Thiamphenicol-methyl-d3 can undergo various chemical reactions, including:
Thiamphenicol-methyl-d3 exerts its bacteriostatic effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing peptide bond formation during translation.
Thiamphenicol-methyl-d3 is typically characterized by its stability due to deuteration, which reduces hydrogen bonding interactions that can lead to degradation.
Thiamphenicol-methyl-d3 has a variety of scientific applications:
Thiamphenicol-methyl-d3 plays a critical role in advancing our understanding of antibiotic mechanisms and contributes significantly to research aimed at combating bacterial infections.
Thiamphenicol-methyl-d3 (C12H12D3Cl2NO5S) is a deuterium-labeled analog of the broad-spectrum antibiotic thiamphenicol. The compound features selective deuteration at the methyl group (–CD3) of the para-methylsulfonyl moiety, while retaining the core stereochemical architecture: a D-threo configuration with chiral centers at C1 and C2 of the propanolamine chain. Key structural characteristics include [1] [3]:
Parameter | Thiamphenicol | Thiamphenicol-methyl-d3 | |
---|---|---|---|
Molecular Formula | C12H15Cl2NO5S | C12H12D3Cl2NO5S | |
CAS Number | 15318-45-3 | 2211914-19-9 | |
Molecular Weight | 356.22 g/mol | 359.24 g/mol | |
Key Group | –SO2CH3 | –SO2CD3 | |
Stereochemistry | (2R,3R) | (2R,3R) | [1] [3] [8] |
Synthesis of thiamphenicol-methyl-d3 employs deuterated precursors to ensure site-specific labeling and optical purity. Two primary strategies dominate:1. Late-Stage Isotope Incorporation:- Reaction of p-methylsulfonylbenzaldehyde-d3 with 2,2-dichloroacetamidoacetaldehyde, followed by stereoselective reduction. The deuterated aldehyde precursor is synthesized via halogen-deuterium exchange using CD3I and sulfonation, achieving >98% isotopic enrichment [3] [7].2. Chiral Pool Synthesis:- Condensation of deuterated p-methylsulfonylphenyl glycidyl ether with dichloroacetamide under basic conditions. The epoxide opening preserves stereochemistry, and the deuterated methyl group originates from CD3MgBr or CD3OD reagents.
Critical challenges include minimizing racemization at C1/C2 and preventing deuterium scrambling. Purification via preparative HPLC (C18 column, methanol/water eluent) yields enantiomeric excess >99% [3] [7].
Method | Deuterated Precursor | Isotopic Purity Achieved | Key Advantage | |
---|---|---|---|---|
Late-Stage Incorporation | p-Methylsulfonylbenzaldehyde-d3 | >99.5% atom D | Avoids chiral center manipulation | |
Chiral Pool Synthesis | CD3MgBr or CD3OD | >99% atom D | Leverages natural chirality | [3] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7